molecular formula C12H13NO3 B263372 2,4,8-Trimethoxyquinoline

2,4,8-Trimethoxyquinoline

Cat. No.: B263372
M. Wt: 219.24 g/mol
InChI Key: WHRSSLDKQLHKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,8-Trimethoxyquinoline is a synthetic quinoline derivative of interest in medicinal chemistry and chemical research. Its core quinoline structure is a recognized privileged scaffold in drug discovery, known for its versatile binding properties and broad-ranging pharmacological potential . This compound is characterized by its three methoxy substituents at the 2, 4, and 8 positions. The 2,4-dialkoxyquinoline motif can be synthesized via mild, efficient, and regioselective O-alkylation methods, as demonstrated for related structures . The specific substitution pattern of this compound makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. Research Applications & Potential: While specific biological data for this compound is limited, research on other trimethoxyquinoline isomers suggests potential areas of investigation. For instance, 4-aroyl-6,7,8-trimethoxyquinolines have been evaluated as novel classes of anticancer agents, showing activity against various human cancer cell lines . Similarly, 6,7-dimethoxyquinolines are common structural features in various bioactive molecules. Researchers can use this compound as a building block to develop new compounds for probing biological targets such as DNA topoisomerases, which are established targets for some hydroxyquinoline derivatives . Notice: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2,4,8-trimethoxyquinoline

InChI

InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-10(15-2)7-11(16-3)13-12(8)9/h4-7H,1-3H3

InChI Key

WHRSSLDKQLHKIM-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(C=C2OC)OC

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2OC)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,4,8 Trimethoxyquinoline

De Novo Synthesis of the Quinoline (B57606) Core with Methoxy (B1213986) Substitution

De novo synthesis involves the assembly of the bicyclic quinoline ring system from acyclic or monocyclic precursors. This bottom-up approach is fundamental for establishing the core structure with specific substitution patterns, such as the requisite methoxy groups at the 2, 4, and 8 positions.

Multi-component Reaction Approaches for Quinoline Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, thereby increasing atom economy and reducing reaction time. researchgate.net The Doebner reaction, a classic MCR, facilitates the synthesis of quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. cbijournal.com

A catalyst-free Doebner reaction has been successfully employed to synthesize a series of trimethoxy-substituted quinoline-4-carboxylic acid derivatives. cbijournal.com This process involves the reaction of 3,4,5-trimethoxyaniline (B125895) with pyruvic acid and various aromatic aldehydes in ethanol. cbijournal.com While this specific example leads to a 6,7,8-trimethoxy pattern, the principles can be adapted by selecting appropriately substituted anilines to target the 2,4,8-trimethoxy scaffold. The reaction proceeds through an initial aldol (B89426) condensation, followed by cyclo-condensation to yield the final quinoline product. cbijournal.com The use of diverse aldehydes allows for variation at the 2-position of the quinoline ring. cbijournal.com

Table 1: Doebner Reaction for Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives cbijournal.com

EntryAromatic AldehydeProductYield (%)
4aBenzaldehyde2-phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid82
4b4-Methylbenzaldehyde2-(p-tolyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid85
4c4-Methoxybenzaldehyde2-(4-methoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid88
4gIndole-3-carboxaldehyde2-(1H-indol-3-yl)-6,7,8-trimethoxyquinoline-4-carboxylic acid92

Other MCRs, such as those involving propargyl glycosides, methoxy-substituted aromatic aldehydes, and aromatic amines, have been developed to produce various quinoline-based glycoconjugates, demonstrating the versatility of MCRs in accessing methoxy-substituted quinolines. researchgate.net

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are cornerstone strategies for building the quinoline core. These methods typically involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. A relevant synthesis pathway begins with a substituted benzaldehyde, such as 2,4,5-trimethoxybenzaldehyde. nih.gov This starting material can be converted to the corresponding nitro compound and then reduced to an aniline derivative (3,4,6-trimethoxyaniline). nih.gov This aniline can then undergo acylation followed by an intramolecular cyclization to form the quinoline ring. nih.gov For instance, acylation with (E)-3-ethoxyacryloyl chloride generates an aryl amide, which upon treatment with a reagent like phosphorus oxychloride (POCl₃), cyclizes to form a 2-chloro-5,7,8-trimethoxyquinoline. nih.gov

Annulation strategies can also involve the reaction of substituted anilines with α,β-unsaturated ketones or aldehydes. The Gould-Jacobs reaction is a well-established method that involves reacting an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with 4-quinolone). Further functionalization would be required to install the methoxy groups at the 2- and 4-positions.

Directed Functionalization of 2,4,8-Trimethoxyquinoline

This approach begins with a quinoline core that is already substituted with the desired methoxy groups and focuses on introducing additional functionalities at specific positions on the ring.

Regioselective Substitution Reactions

The electronic nature of the methoxy groups on the quinoline ring directs the position of subsequent electrophilic substitution reactions. Bromination is a common reaction used to introduce a functional handle for further modifications. For example, the bromination of 3,6,8-trimethoxyquinoline with bromine in dichloromethane (B109758) has been shown to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, indicating that the reaction can be highly regioselective and can also affect the existing methoxy groups. wiley.comnih.gov Similarly, the bromination of quinoline and its derivatives with N-bromosuccinimide (NBS) in concentrated sulfuric acid occurs exclusively on the benzene portion of the ring system. researchgate.net Such halogenated intermediates are valuable as they can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.

Introduction of Formyl Moieties (e.g., -3-carbaldehyde)

The introduction of a formyl group (-CHO), particularly at the C-3 position, transforms the quinoline into a versatile building block for further elaboration. The Vilsmeier-Haack reaction is a widely used method for this purpose. This reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate a chloroiminium ion (the Vilsmeier reagent). This electrophilic species then attacks the electron-rich quinoline ring. For instance, the Vilsmeier-Haack reaction on an appropriate acetanilide (B955) precursor is a standard route to produce 2-chloroquinoline-3-carbaldehydes. A related compound, 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, is synthesized via this one-pot process, highlighting its utility for formylating methoxy-substituted quinolines.

Another, though less common, approach is directed ortho-metalation (DoM). This involves deprotonation of a quinoline derivative at a specific position using a strong base like n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophile such as DMF to install the formyl group.

Carboxylic Acid Group Incorporation

A carboxylic acid group can be introduced onto the this compound scaffold through several methods. One of the most direct ways is through the oxidation of a corresponding aldehyde. If a This compound-3-carbaldehyde (B11869165) intermediate is available, it can be oxidized to the corresponding carboxylic acid. A related compound, 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, undergoes a Cannizzaro reaction under basic conditions, which results in disproportionation to both the corresponding alcohol and the carboxylic acid.

Alternatively, as discussed in section 2.1.1, the Doebner reaction provides a direct route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. cbijournal.com By selecting the appropriate 2,4-dimethoxyaniline (B45885) derivative and a methoxy-substituted aldehyde, it is possible to construct the this compound core with a carboxylic acid group already incorporated at the 4-position. cbijournal.com Hydrolysis of ester or nitrile functionalities, which can be introduced via various synthetic routes, also serves as a common method for generating the carboxylic acid group. vulcanchem.com

Table 2: Summary of Functionalization Reactions

Reaction TypeReagentsPosition FunctionalizedProduct Type
Vilsmeier-Haack FormylationPOCl₃, DMFC-3Quinoline-3-carbaldehyde
Doebner ReactionAniline, Aldehyde, Pyruvic AcidC-4Quinoline-4-carboxylic acid
Oxidation of AldehydeOxidizing Agent (e.g., via Cannizzaro)C-3 (from aldehyde)Quinoline-3-carboxylic acid
Electrophilic BrominationNBS or Br₂Benzene ring (e.g., C-5, C-7)Bromo-substituted quinoline

Chemical Transformations and Derivatization of this compound Analogues

Halogenation and Subsequent Nucleophilic or Lithium-Halogen Exchange

The introduction of halogen atoms onto the quinoline ring is a fundamental strategy for creating reactive intermediates amenable to further functionalization. researchgate.net Brominated quinolines, in particular, are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through substitution or coupling reactions. nih.gov

An example of direct halogenation on a related system is the bromination of 3,6,8-trimethoxyquinoline. When treated with two equivalents of bromine in dichloromethane, this compound undergoes an unexpected reaction to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating a method for functionalizing both rings of the quinoline core. nih.govwiley.com

Once halogenated, these quinoline derivatives can undergo several transformations:

Nucleophilic Substitution: Halogenated quinolines can react with nucleophiles. For instance, the nitro group on a quinoline ring can activate an adjacent bromo group for SNAr nucleophilic substitution. nih.gov Copper-promoted nucleophilic substitution is another effective method; reacting 6,8-dibromoquinoline (B11842131) with sodium methoxide (B1231860) (NaOMe) in the presence of a copper catalyst can produce 6,8-dimethoxyquinoline (B1356820). researchgate.net

Lithium-Halogen Exchange: This powerful reaction is a primary method for synthesizing novel heteroaromatic molecules. researchgate.netwikipedia.org It involves treating an organohalide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), to replace the halogen atom with lithium. wikipedia.orgnumberanalytics.com The resulting organolithium species is a potent nucleophile that can react with various electrophiles. For example, treating 6,8-dibromoquinoline with n-BuLi followed by quenching with electrophiles like dimethyl disulfide (S2(Me)2) or N,N-dimethylformamide (DMF) yields 6,8-bis(methylthio)quinoline and 6,8-diformylquinoline, respectively. researchgate.net The exchange rate is typically fastest for iodine, followed by bromine and then chlorine. wikipedia.org

Table 1: Examples of Transformations via Halogenated Quinolines
Starting MaterialReagentsProductReaction TypeReference
3,6,8-TrimethoxyquinolineBr₂, CH₂Cl₂5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineElectrophilic Halogenation nih.gov
6,8-DibromoquinolineNaOMe, CuI, DMF6,8-DimethoxyquinolineNucleophilic Substitution researchgate.net
6,8-Dibromoquinoline1. n-BuLi 2. DMFQuinoline-6,8-dicarbaldehydeLithium-Halogen Exchange researchgate.net

Aromatization Reactions from Tetrahydroquinoline Precursors

The synthesis of substituted quinolines can be effectively achieved by the aromatization of their corresponding 1,2,3,4-tetrahydroquinoline (B108954) (THQ) precursors. nih.gov This approach is particularly useful as THQ derivatives can be prepared and functionalized, for instance through bromination, before the aromatic ring system is established. nih.govwiley.com

The dehydrogenation or aromatization of the THQ ring is commonly performed using an oxidizing agent. A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) can be aromatized with DDQ to furnish 6,8-dibromoquinoline. researchgate.net Similarly, the dimethoxy derivative, 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline, is converted to 6,8-dimethoxyquinoline upon refluxing with DDQ in benzene. researchgate.net This two-step sequence of functionalizing the THQ ring followed by aromatization provides a reliable route to substituted quinolines that might be difficult to access through direct substitution on the quinoline core.

Introduction of Aroyl and Aryl Substituents

The incorporation of aroyl (a portmanteau of aryl and carbonyl) and aryl moieties onto the trimethoxyquinoline scaffold has been explored, particularly in the synthesis of combretastatin (B1194345) analogues. nih.govresearchgate.net

A synthetic route to 4-aroyl-6,7,8-trimethoxyquinolines has been developed, starting from 2,3,4-trimethoxyaniline (B1356183). nih.gov The key steps are:

Combes quinoline synthesis: Reaction of 2,3,4-trimethoxyaniline with methyl vinyl ketone in the presence of ferric chloride and acetic acid yields 4-methyl-6,7,8-trimethoxyquinoline. nih.gov

Benzylic Oxidation: The methyl group at the C-4 position is oxidized to an aldehyde using selenium dioxide (SeO₂), affording 6,7,8-trimethoxyquinoline-4-carbaldehyde. nih.gov

Grignard Addition: The aldehyde is then treated with a substituted phenylmagnesium bromide (a Grignard reagent) to form a secondary alcohol. nih.gov

Oxidation: The final step involves the oxidation of the secondary alcohol to the corresponding ketone (the aroyl group) using an oxidant such as pyridinium (B92312) dichromate (PDC). nih.gov

This sequence allows for the introduction of various substituted aroyl groups at the C-4 position. nih.gov

Table 2: Synthesized 4-Aroyl-6,7,8-trimethoxyquinoline Derivatives
CompoundAroyl SubstituentReference
94'-Methoxybenzoyl nih.gov
103'-Fluoro-4'-methoxybenzoyl nih.gov
113',4',5'-Trimethoxybenzoyl nih.gov

For the introduction of aryl substituents without the carbonyl linker, palladium-catalyzed cross-coupling reactions such as the Suzuki coupling are employed. For instance, a chloroquinoline derivative can be reacted with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, attaching the aryl group directly to the quinoline core. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is key to optimizing reaction conditions and predicting outcomes. The mechanism for lithium-halogen exchange has been a subject of significant study. wikipedia.org

Two main mechanisms have been proposed. wikipedia.org The prevailing pathway involves a nucleophilic attack by the carbanionic portion of the organolithium reagent on the halogen atom of the organic halide. This process is believed to proceed through a transient "ate-complex" intermediate. wikipedia.orgharvard.edu Kinetic studies support this nucleophilic pathway. wikipedia.org Further evidence for the ate-complex comes from the work of Farnham and Calabrese, who successfully crystallized a lithium bis(pentafluorophenyl) iodinate ate-complex, providing structural support for its existence as an intermediate in the exchange process. harvard.edu The reaction is kinetically controlled, with the equilibrium position depending on the relative stability of the carbanion intermediates involved (sp > sp² > sp³). wikipedia.orgharvard.edu

Advanced Spectroscopic and Structural Characterization of 2,4,8 Trimethoxyquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides data on the number, type, and connectivity of hydrogen atoms within a molecule. For derivatives of trimethoxyquinoline, the chemical shifts (δ) of the protons are indicative of their position on the quinoline (B57606) core and the nature of substituent groups.

For instance, in a series of 4-aroyl-6,7,8-trimethoxyquinolines, the proton signals for the methoxy (B1213986) groups typically appear as sharp singlets in the range of δ 3.83–4.18 ppm. nih.govmdpi.com The aromatic protons on the quinoline and aroyl moieties exhibit characteristic doublet and multiplet patterns at lower fields, with coupling constants that help to establish their relative positions. nih.govmdpi.com

¹H-NMR Data for Selected Trimethoxyquinoline Derivatives (in CDCl₃)

CompoundProton AssignmentsChemical Shift (δ, ppm)
4-(4'-Methoxybenzoyl)-6,7,8-trimethoxyquinolineOCH₃ (various)3.83 (s, 3H), 3.88 (s, 3H), 4.04 (s, 3H), 4.18 (s, 3H)
Ar-H6.94–6.96 (m, 3H), 7.30 (d, J = 4.4 Hz, 1H), 7.83 (d, J = 8.9 Hz, 2H)
Ar-H8.88 (d, J = 4.4 Hz, 1H)
Reference: nih.gov
2-(4'-Methoxyphenyl)-5,6,7-trimethoxyquinolineOCH₃ (various)3.96 (s, 3H), 3.98 (s, 3H), 4.05 (s, 3H)
Ar-H7.16 (s, 1H), 7.23 (d, J = 8.6 Hz, 1H), 8.28 (d, J = 8.6 Hz, 1H)
Reference: nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org In trimethoxyquinoline derivatives, the signals for the methoxy carbons are typically found in the upfield region of the spectrum. The carbons of the quinoline ring and any aromatic substituents resonate at lower fields, with their precise chemical shifts influenced by the electronic effects of the substituents. For example, in 8-hydroxyquinoline-5-carbaldehyde, the carbon signals range from 110.8 to 159.6 ppm for the aromatic carbons, with the carbonyl carbon appearing at 192.2 ppm. mdpi.com

¹³C-NMR Data for 8-Hydroxyquinoline-5-carbaldehyde (in DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)
Aromatic C110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6
Carbonyl C (HC=O)192.2
Reference: mdpi.com

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and elucidating complex molecular structures. iupac.orglibretexts.org

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org

HSQC reveals one-bond correlations between protons and directly attached carbons. iupac.org

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of a molecule and confirming the substitution pattern on the quinoline ring. iupac.org

These techniques have been instrumental in confirming the structures of novel brominated methoxyquinolines. wiley.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org

For trimethoxyquinoline derivatives, the FT-IR spectra typically display:

C-H stretching vibrations for aromatic and methyl groups in the 2850-3100 cm⁻¹ region. libretexts.org

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region. researchgate.net

C-O stretching vibrations of the methoxy groups, which are typically strong and appear in the 1000-1300 cm⁻¹ range. rsc.org

In a study of 3,6,8-trimethoxyquinoline, FT-IR analysis was used alongside other techniques to confirm its structural characterization. tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure m/z to several decimal places, allowing for the determination of the exact mass and, consequently, the precise elemental formula of a molecule. bioanalysis-zone.comresearchgate.net

Electron Impact (EI) is a common ionization method used in MS. For various trimethoxyquinoline derivatives, the molecular ion peak (M⁺) is often observed, confirming the molecular weight. nih.govmdpi.com HRMS data provides further confirmation by matching the experimentally found mass to the calculated mass for the proposed chemical formula, often with a high degree of accuracy. nih.govmdpi.com

HRMS Data for Selected Trimethoxyquinoline Derivatives

CompoundFormulaCalculated m/zFound m/zReference
4-(4'-Methoxybenzoyl)-6,7,8-trimethoxyquinolineC₂₀H₁₉NO₅353.1263353.1263 nih.govmdpi.com
2-(3'-Fluoro-4'-methoxyphenyl)-5,6,7-trimethoxyquinolineC₁₉H₁₈FNO₄343.1220343.1223 mdpi.com

X-ray Crystallographic Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and bond angles. anton-paar.com

This technique has been used to confirm the structure of novel trimethoxyquinoline derivatives. For example, the crystal structure of 3,6,8-trimethoxyquinoline has been determined, providing unambiguous proof of its molecular geometry. tandfonline.com Similarly, X-ray crystallography confirmed the structure of a regioisomer in the synthesis of the antitumor antibiotic diazaquinomycin A, which involved a 2-bromo-5,6,8-trimethoxyquinoline intermediate. datapdf.com The data obtained from these studies, such as bond lengths and angles, are in excellent agreement with standard values. cbijournal.com

Advanced Chromatographic Methods for Analysis and Purity

The analysis and purification of 2,4,8-trimethoxyquinoline and its derivatives rely on a variety of chromatographic techniques. These methods are essential for monitoring reaction progress, isolating products, and determining the purity of the final compounds. The selection of a specific chromatographic method depends on the scale of the separation, the properties of the compounds, and the required level of purity.

Thin-Layer Chromatography (TLC) is a fundamental technique frequently employed for the rapid qualitative monitoring of reactions that synthesize substituted quinolines. For instance, in the synthesis of trimethoxy-quinoline-4-carboxylic acid derivatives, TLC with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) (1:9 v/v) on silica (B1680970) gel-G plates is used to track the reaction's completion. cbijournal.com The spots can be visualized under UV light or by using iodine vapor. cbijournal.com Similarly, the synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines and 6-methoxy-2,4-diphenylquinoline also utilizes TLC for reaction monitoring. nih.gov

For preparative purposes, column chromatography is a standard method for the purification of methoxy-substituted quinolines. Silica gel is a commonly used stationary phase for this purpose. nih.govasianpubs.org In the synthesis of 2,4-dimethoxyquinoline, column chromatography with a hexane:ethyl acetate (9:1) mobile phase is effective for isolating the product. asianpubs.org The purification of 2-aryl-6,8-dibromo-4-methoxyquinolines is also achieved using column chromatography over silica gel. nih.gov While often effective, in some syntheses of trimethoxy-substituted quinoline derivatives, the products can be isolated with high purity by simple filtration and recrystallization from solvents like ethanol, bypassing the need for chromatographic purification. cbijournal.com

High-Performance Liquid Chromatography (HPLC) offers a more advanced and quantitative approach for the analysis and purity determination of quinoline derivatives. ekb.eg Reversed-phase HPLC is particularly common, utilizing stationary phases like C18 or specialized columns such as Zorbax SB-Aq. nih.govnih.gov The separation of geometric isomers of related compounds has been successfully achieved using reversed-phase HPLC, highlighting its utility for complex separations. nih.gov

The development of a robust HPLC method is crucial for ensuring the quality of quinoline-based compounds. ekb.eg Method validation according to established guidelines ensures specificity, linearity, accuracy, and precision. ekb.eg For compounds that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. pjoes.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile quinoline derivatives. nih.gov It allows for the separation and identification of compounds based on their retention times and mass spectra. acs.org For instance, a GC-MS method was developed for the determination of quinoline in various samples, demonstrating sharp peaks and good separation. acs.org The choice of the stationary phase in GC is critical for achieving the desired separation, especially for isomeric compounds. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation and purity assessment of quinoline derivatives. nih.govresearchgate.net It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. LC-MS analysis can confirm the molecular weight of the synthesized compounds and provide fragmentation patterns that aid in their structural identification. researchgate.net It is also used to confirm the purity of the final products. nih.govacs.org

The following tables summarize typical chromatographic conditions that can be adapted for the analysis of this compound and its derivatives, based on methods reported for analogous compounds.

Table 1: Exemplary HPLC Conditions for Analysis of Methoxy-Substituted Quinolines

ParameterCondition 1Condition 2
Column Zorbax SB-Aq (4.6 x 150 mm, 5 µm) nih.govC18 (50 x 2.1 mm, 2.6 µm) acs.org
Mobile Phase A Ammonium (B1175870) acetate buffer nih.govWater/Acetonitrile (2000 mL / 100 mL) acs.org
Mobile Phase B Acetonitrile nih.govNot specified
Gradient Gradient elution nih.govIsocratic or Gradient
Flow Rate Not specifiedNot specified
Detector ESI-MS/MS nih.govTOF LC/MS acs.org
Temperature Not specified40 °C acs.org

Table 2: Exemplary GC-MS Conditions for Analysis of Quinoline Derivatives

ParameterCondition 1Condition 2
Column 5% Phenyl-methylpolysiloxane50% Cyanopropylphenyl-dimethylpolysiloxane chromatographyonline.com
Injector Temperature 250-300 °CProgrammable Temperature Vaporizer (PTV) up to 300 °C nih.gov
Oven Program Temperature ramp (e.g., 90 °C to 325 °C at 10 °C/min) nih.govOptimized for specific separation
Carrier Gas Helium or Nitrogen acs.orgNitrogen nih.gov
Detector Mass Spectrometer (MS) acs.orgMass Spectrometer (MS) nih.gov
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)

Computational Chemistry and Theoretical Investigations of 2,4,8 Trimethoxyquinoline

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its inherent stability. These calculations solve the Schrödinger equation for a given molecular system, albeit with necessary approximations, to determine its electronic structure and energy. azchemie.com

A study on the related compound 3,6,8-trimethoxyquinoline utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311G(d,p) basis set to optimize the molecular geometry. The calculated geometric parameters were then compared with experimental data obtained from X-ray crystallography, showing good agreement. tandfonline.com This highlights the reliability of these computational methods in predicting molecular structures.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems like molecules. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density. wikipedia.org This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgscispace.com

In the context of quinoline (B57606) derivatives, DFT, particularly with the B3LYP functional, has been effectively used to optimize molecular geometries and predict various molecular properties. tandfonline.comscirp.orgnih.gov For instance, in a study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the molecular structures were optimized using the DFT B3LYP/6-31G(d) level of theory, and the results were found to be in good agreement with single-crystal XRD data. nih.gov DFT is also instrumental in calculating thermodynamic parameters, which can reveal insights into the stability and equilibrium of different molecular forms. scirp.org

ParameterValueUnit
Total Energy-X.XXXXHartrees
Zero-point vibrational energyY.YYYYkcal/mol
Enthalpy-Z.ZZZZHartrees
Gibbs Free Energy-A.AAAAHartrees

This data is hypothetical and serves as an example of what DFT calculations can provide.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. maplesoft.com It operates on the mean-field theory principle, where each electron interacts with the average field created by all other electrons. azchemie.commaplesoft.com While HF theory accounts for the exchange interaction between electrons of the same spin, it neglects electron correlation, which is a key limitation. maplesoft.comlibretexts.org

Despite this, HF methods are valuable, often serving as a starting point for more advanced calculations that incorporate electron correlation. ornl.gov In the study of 3,6,8-trimethoxyquinoline, the HF method was used alongside DFT for geometry optimization, demonstrating its continued relevance in computational studies. tandfonline.com The computational cost of HF calculations typically scales with the cube of the number of basis functions, making it more demanding than some semi-empirical methods but less so than many post-Hartree-Fock methods. ornl.gov

The accuracy of quantum chemical calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. rowansci.comnumberanalytics.com A basis set essentially defines the space in which the electrons are allowed to exist. Larger basis sets provide more flexibility for describing the electron distribution, leading to more accurate results but at a higher computational cost. ornl.gov

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(2d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). rowansci.com The choice of basis set is a trade-off between desired accuracy and computational feasibility. wavefun.com For instance, the 6-311G(d,p) basis set, used in the study of 3,6,8-trimethoxyquinoline, is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a good level of accuracy for geometry optimizations and electronic property calculations. tandfonline.com

Optimization of basis sets involves adjusting the exponents and contraction coefficients of the basis functions to minimize the total energy of the system, ensuring the most accurate representation of the molecular orbitals for a given computational cost. icmab.esaps.org

Hartree-Fock (HF) Methods

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide valuable tools for this analysis, including Frontier Molecular Orbital (FMO) theory and the calculation of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

For quinoline derivatives, FMO analysis has been used to investigate their reactivity. nih.govresearchgate.net In the study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the HOMO and LUMO energies were calculated using the B3LYP/6-31G(d) method to assess the stability and reactivity of the compounds. nih.gov The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to be involved in electron donation and acceptance. researchgate.net

ParameterValue (eV)
HOMO Energy-X.XXX
LUMO Energy-Y.YYY
Energy Gap (ΔE)Z.ZZZ

This data is hypothetical and serves as an example of what FMO calculations can provide.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. dtic.mil It is a plot of the electrostatic potential on the surface of a molecule, which is created by the molecule's nuclei and electrons. dtic.mil The MEP map provides a visual representation of the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Typically, red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green areas denote regions of neutral potential. malayajournal.org MEP analysis has been successfully applied to various quinoline derivatives to predict their reactive sites. tandfonline.comnih.gov For instance, in the study of 3,6,8-trimethoxyquinoline, the MEP was investigated to understand its nucleophilic and electrophilic nature. tandfonline.com Similarly, for 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, MEP analysis helped to identify the most reactive nucleophilic and electrophilic sites. nih.gov

Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

The Fukui function, , is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org It helps identify the most reactive regions of a molecule. conicet.gov.ar For a specific atom k in a molecule, the condensed Fukui functions for nucleophilic attack (), electrophilic attack (), and radical attack () are calculated. These indices are crucial for understanding and predicting the course of chemical reactions. researchgate.net

While specific studies on 2,4,8-trimethoxyquinoline are not extensively detailed in the literature, research on the isomeric compound 3,6,8-trimethoxyquinoline provides a clear example of how these descriptors are applied. tandfonline.com In such studies, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are then used to calculate global reactivity descriptors. researchgate.net The Fukui functions are computed to identify the specific atoms that are likely to act as electrophilic or nucleophilic centers. tandfonline.com

Table 1: Representative Global Reactivity Descriptors for a Methoxyquinoline Compound This table is illustrative, based on typical values found in computational studies of related quinoline derivatives.

DescriptorFormulaTypical Value (eV)
HOMO Energy (EHOMO)--5.98
LUMO Energy (ELUMO)--1.25
Energy Gap (ΔE)ELUMO - EHOMO4.73
Ionization Potential (I)-EHOMO5.98
Electron Affinity (A)-ELUMO1.25
Electronegativity (χ)(I + A) / 23.615
Chemical Hardness (η)(I - A) / 22.365
Chemical Softness (S)1 / η0.423
Electrophilicity Index (ω)χ² / (2η)2.76

Intermolecular Interaction Studies

The study of intermolecular interactions is critical for understanding how molecules like this compound behave in solution and how they interact with other molecules, including biological targets.

Charge transfer is a fundamental aspect of intermolecular interactions, describing the movement of electron density from a donor molecule to an acceptor molecule. rsc.orgchemrxiv.org This phenomenon can be quantified using computational methods to understand the nature and strength of the interaction. mdpi.com

In the context of methoxyquinolines, the charge transfer (ΔN) between the quinoline derivative and other molecules can be calculated to determine its electron-donating or electron-accepting capabilities. tandfonline.com For instance, in a study of 3,6,8-trimethoxyquinoline, the charge transfer between the molecule and various DNA bases was investigated to understand its interaction with genetic material. tandfonline.com A positive ΔN value indicates that the molecule acts as an electron acceptor (electrophile), while a negative value signifies it is an electron donor (nucleophile).

Table 2: Illustrative Charge Transfer (ΔN) between a Methoxyquinoline and DNA Bases Based on findings for 3,6,8-trimethoxyquinoline interactions. tandfonline.com

Interacting MoleculeMethoxyquinoline RoleΔN (electrons)
GuanineAcceptor0.152
AdenineAcceptor0.118
CytosineAcceptor0.095
ThymineAcceptor0.081

Computational modeling allows for the detailed investigation of how potential drug candidates interact with biological macromolecules like DNA. researchgate.net Quinoline derivatives are known for their wide range of biological activities, including anticancer properties, which often stem from their ability to interact with DNA. vulcanchem.comarabjchem.orgmdpi.com

Studies on the related compound 3,6,8-trimethoxyquinoline have computationally explored its interactions with DNA bases such as guanine, adenine, thymine, and cytosine. tandfonline.com These investigations utilize methods like the electrophilicity-based charge transfer (ECT) to analyze the strength and nature of these interactions. The results indicate that the quinoline derivative tends to act as an electron acceptor in these pairings. tandfonline.com Furthermore, research into brominated quinolines derived from 3,6,8-trimethoxyquinoline has shown that these compounds are promising candidates for inhibiting the Topo 1 enzyme and binding to cancer cell DNA, underscoring the importance of such intermolecular interactions. wiley.comnih.gov

Table 3: Interaction Energy (ΔE) and Electrophilicity-Based Charge Transfer (ECT) for Methoxyquinoline-DNA Base Pairs Based on computational modeling of 3,6,8-trimethoxyquinoline. tandfonline.com

DNA Base PairΔE (kcal/mol)ECT (eV)
Methoxyquinoline-Guanine-10.55-0.89
Methoxyquinoline-Adenine-8.76-0.65
Methoxyquinoline-Cytosine-7.98-0.47
Methoxyquinoline-Thymine-6.21-0.33

Charge Transfer Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems, from small molecules to large biological complexes. lumi-supercomputer.euumd.eduarxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, binding events, and other dynamic processes at an atomic level. plos.org

In the study of quinoline derivatives, MD simulations are a crucial tool for validating and exploring their interactions with biological targets. nih.gov For example, in the development of novel anticancer agents based on brominated quinolines, MD simulations were employed to study the stability and binding of these compounds to human topoisomerase I, a critical enzyme involved in DNA replication. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex, providing insights that are vital for rational drug design. nih.govnih.gov The findings from these simulations help to explain the compounds' inhibitory effects and guide the synthesis of more potent derivatives. nih.gov

Investigation of Biological Activities: Mechanistic Insights of 2,4,8 Trimethoxyquinoline Analogues

Anti-proliferative Activity and Cytotoxicity Mechanisms

The anti-proliferative and cytotoxic effects of 2,4,8-trimethoxyquinoline analogues have been a subject of significant research, revealing their potential as anticancer agents. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through the modulation of key cellular pathways, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Cancer Cell Line Proliferation (e.g., KB, HT-29, MKN45, HeLa, C6)

Analogues of this compound have shown notable efficacy in halting the proliferation of a range of human cancer cell lines. For instance, a series of 4-aroyl-6,7,8-trimethoxyquinolines were synthesized and evaluated for their anticancer properties. nih.gov One particular compound from this series demonstrated significant growth inhibition against KB (oral epidermoid carcinoma), HT-29 (colon adenocarcinoma), and MKN45 (gastric carcinoma) cell lines. nih.gov Its inhibitory activity extended to multidrug-resistant cancer cell lines as well. nih.gov

Further studies have explored the antiproliferative potential of various substituted quinolines. wiley.comresearchgate.net For example, novel brominated methoxyquinolines and nitrated bromoquinoline derivatives were synthesized and tested against HeLa (cervical cancer), C6 (rat glioma), and HT-29 cell lines. wiley.comresearchgate.net The results indicated that specific substitutions on the quinoline (B57606) ring system could substantially enhance their antiproliferative activity. wiley.com In particular, 8-substituted quinolines featuring hydroxyl and methoxy (B1213986) groups have demonstrated potent inhibitory effects against HT29, HeLa, and C6 cell lines. wiley.com

The cytotoxic effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. The following table summarizes the IC50 values for a potent 4-aroyl-6,7,8-trimethoxyquinoline analogue (Compound 11) against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
KB Oral Epidermoid Carcinoma217
HT-29 Colon Adenocarcinoma327
MKN45 Gastric Carcinoma239
KB-vin10 Multidrug-Resistant246
KB-S15 Multidrug-Resistant213
KB-7D Multidrug-Resistant252
Data sourced from a study on 4-aroyl-6,7,8-trimethoxyquinolines. nih.gov

Cellular Pathway Modulation Leading to Growth Arrest

The anti-proliferative effects of this compound analogues are closely linked to their ability to modulate cellular pathways that control cell growth and division. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. nih.govfrontiersin.org This interference with microtubule function leads to a halt in the cell cycle, typically at the G2/M phase. nih.gov

Flow cytometry analysis of cancer cells treated with potent trimethoxy quinoline derivatives has confirmed their ability to induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation. nih.gov The modulation of signaling pathways such as the PI3K/AKT and MAPK/ERK pathways has also been implicated in the anticancer effects of related compounds, suggesting that this compound analogues may exert their effects through multiple intracellular signaling cascades. imrpress.com

Apoptosis Induction Pathways

In addition to inducing cell cycle arrest, this compound analogues can trigger programmed cell death, or apoptosis, in cancer cells. nih.govfrontiersin.org Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. aging-us.com The induction of apoptosis by these compounds is a key contributor to their cytotoxic activity.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. aging-us.com

Studies have shown that treatment of cancer cells with trimethoxyquinoline derivatives leads to the activation of apoptotic pathways. nih.gov For example, one study demonstrated that a potent analogue induced apoptosis in A2780 cancer cells in a concentration-dependent manner. nih.gov This was confirmed by Annexin V binding staining, a common method for detecting early-stage apoptosis. nih.gov The apoptotic process initiated by these compounds can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.orgimrpress.com The activation of key executioner caspases, such as caspase-3, has also been observed following treatment with related compounds, further confirming the induction of apoptosis. frontiersin.org

Interactions with Key Cellular Targets

The biological activities of this compound analogues are a direct result of their interactions with specific molecular targets within the cell. A primary and well-documented target is the microtubule network, a critical component of the cytoskeleton.

Microtubule Dynamics Modulation

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play essential roles in cell division, intracellular transport, and maintenance of cell shape. frontiersin.orgresearchgate.net The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. nih.govbiorxiv.org Many successful anticancer drugs, such as taxanes and vinca (B1221190) alkaloids, function by disrupting microtubule dynamics. nih.gov

Analogues of this compound have emerged as potent modulators of microtubule dynamics. nih.govfrontiersin.org They exert their effects by interfering with the normal process of tubulin assembly and disassembly, which is crucial for the formation and function of the mitotic spindle. frontiersin.org

A key mechanism by which this compound analogues modulate microtubule dynamics is by inhibiting the polymerization of tubulin into microtubules. nih.govfrontiersin.org These compounds can bind to tubulin, preventing the formation of the long polymeric chains that constitute microtubules. nih.govfrontiersin.org

Research has shown that certain 4-aroyl-6,7,8-trimethoxyquinoline derivatives act as inhibitors of tubulin polymerization. nih.gov However, some potent compounds in this series exhibited weaker activity in tubulin polymerization assays, suggesting that they may have alternative or additional mechanisms of action. nih.gov In contrast, other studies on different series of trimethoxy quinolines have clearly demonstrated their ability to inhibit tubulin polymerization in a manner similar to combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor that binds to the colchicine (B1669291) site. nih.govfrontiersin.org Molecular docking and dynamics simulations have provided insights into the potential binding interactions of these quinoline derivatives with the tubulin protein. nih.gov

The following table presents data on the inhibition of tubulin polymerization by a representative trimethoxyquinoline analogue compared to the reference compound, colchicine.

CompoundInhibition of Tubulin Polymerization (IC50, µM)Inhibition of [³H]Colchicine Binding (%)
Compound 11 >5019.2 ± 1.0
Colchicine 2.9 ± 0.280.2 ± 2.9
Data illustrates that while Compound 11 has some interaction with the colchicine binding site, its primary mechanism may not be direct inhibition of tubulin polymerization, unlike colchicine. nih.govmdpi.com
Colchicine Binding Site Interactions

The colchicine binding site on β-tubulin is a key target for anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com Several analogues of this compound have been investigated for their potential to interact with this site, drawing inspiration from the structural features of known tubulin inhibitors like combretastatin A-4 (CA-4). nih.govfrontiersin.org The trimethoxyphenyl moiety is a crucial pharmacophore for binding to the colchicine site. researchgate.net

Researchers have designed and synthesized various series of trimethoxyquinoline derivatives to explore their structure-activity relationships as tubulin polymerization inhibitors. nih.govarabjchem.org For instance, a series of 2-aryl-trimethoxyquinoline analogues were developed, with some compounds showing significant cytotoxic activity against human cancer cell lines. arabjchem.orgglobalresearchonline.net Molecular docking studies of these active compounds within the colchicine-binding region of tubulin have helped to elucidate the probable interactions. arabjchem.orgglobalresearchonline.net

In one study, N-aryl-5,6,7-trimethoxyquinolin-4-amine derivatives were synthesized. Compounds possessing N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) groups exhibited the most potent antiproliferative activity and were found to inhibit tubulin polymerization in a manner similar to CA-4. nih.gov Flow cytometry analysis confirmed that these compounds induced cell-cycle arrest at the G2/M phase. nih.gov Molecular dynamics simulations and docking studies further supported the interaction of these analogues with the tubulin binding site. nih.gov

Another study focused on 4-aroyl-6,7,8-trimethoxyquinolines. One particular compound from this series demonstrated potent inhibition of various human cancer cell lines, including multidrug-resistant ones. nih.gov Interestingly, while this compound showed slight colchicine binding activity, its limited inhibition of tubulin polymerization suggests that it might have an alternative or additional mechanism of action. nih.gov The exploration of quinoline-based structures as alternatives to the traditional 3,4,5-trimethoxyphenyl group of CA-4 has shown that the quinoline moiety can effectively bind to the colchicine site. frontiersin.org

Nucleic Acid-Related Mechanisms

DNA Intercalation Potential

DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of the DNA double helix. nih.govijabbr.com This interaction can lead to significant changes in the DNA structure, ultimately interfering with processes like transcription and replication, and is a mode of action for several anticancer drugs. ijabbr.comnih.govresearchgate.net Quinoline and its derivatives are among the classes of compounds known to possess DNA intercalating properties. researchgate.net

The potential for a molecule to act as a DNA intercalator is often influenced by its structural and electronic properties. ijabbr.com The planar aromatic structure of the quinoline ring system is conducive to stacking interactions with DNA base pairs. mdpi.com While specific studies focusing exclusively on the DNA intercalation potential of this compound are not extensively detailed in the provided results, the broader class of quinoline derivatives has been a subject of such investigations.

For example, studies on benzo[h]quinoline (B1196314) derivatives have utilized molecular docking to understand the interaction between these small molecules and DNA. researchgate.net These computational studies can predict the binding affinity and preferred orientation of the compound within the DNA helix. researchgate.net The size and nature of the intercalating chromophore are critical parameters that determine the binding mode. researchgate.net Some DNA intercalators can induce chromatin damage, leading to the degradation of essential enzymes like RNA Polymerase II. nih.gov

Enzyme Inhibition Related to DNA (e.g., Topoisomerase I)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, making them important targets for anticancer drugs. researchgate.net Quinoline derivatives, including the natural alkaloid camptothecin (B557342) and its analogues, are well-known for their ability to inhibit DNA topoisomerase I. nih.gov This inhibition typically occurs through the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to DNA damage and cell death.

While direct studies on this compound's effect on topoisomerase I are not specified, research on other quinoline derivatives provides insight into this mechanism. For instance, certain bromo derivatives of 8-substituted quinolines have been evaluated for their topoisomerase I inhibitory activity. researchgate.net In these studies, some compounds, in contrast to others in the same series, demonstrated the ability to inhibit the activity of recombinant human DNA topoisomerase I, highlighting the specific structural requirements for this activity. researchgate.net

The inhibition of topoisomerase II is another mechanism by which quinolone compounds can exert their effects. nih.gov Some DNA intercalators can act as catalytic inhibitors of topoisomerase II and can also trap the enzyme on the chromatin. nih.gov This dual action can have a significant impact on chromatin homeostasis and contribute to the compound's cytotoxicity. nih.gov

Antimicrobial Activity Studies

Antibacterial Efficacy Against Pathogenic Strains

Quinoline derivatives have been extensively studied for their antibacterial properties against a range of pathogenic bacteria. tandfonline.comnih.govnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative strains. researchgate.netapjhs.com

In one study, novel quinoline derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds exhibited excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com Notably, some of these synthesized compounds showed antibacterial activity that was two-fold greater than reference drugs like chloramphenicol (B1208) and ciprofloxacin. tandfonline.com

Another series of quinoline derivatives incorporating a 1,2,4-triazole (B32235) moiety also demonstrated very good antimicrobial activity, with some compounds showing an MIC of 6.25 µg/mL. nih.gov Similarly, functionalized methoxy quinoline derivatives have been tested, with 3,6,8-trimethoxyquinoline and 3,6-dimethoxyquinoline (B6589490) showing moderate inhibition against all tested Gram-positive bacteria (MIC values of 125-250 µg/mL) and moderate effectiveness against E. coli (MIC of 250 µg/mL). researchgate.net

The structure of the quinoline derivatives plays a significant role in their antibacterial potency. For example, the presence of electron-donating substituents on a benzene (B151609) ring attached to the 8-hydroxyquinoline (B1678124) scaffold has been shown to enhance activity against Gram-positive bacteria compared to those with electron-withdrawing groups. scienceopen.com The enhanced activity against Gram-positive bacteria is sometimes attributed to the differences in the cell wall structure compared to Gram-negative bacteria. scienceopen.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative Class Bacterial Strains MIC (µg/mL) Reference
Quinoline Derivatives Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli 3.12 - 50 tandfonline.com
Quinoline-1,2,4-triazole Hybrids Four bacterial strains 6.25 nih.gov
3,6,8-Trimethoxyquinoline Gram-positive bacteria 125 - 250 researchgate.net
3,6,8-Trimethoxyquinoline E. coli 250 researchgate.net
3,6-Dimethoxyquinoline Gram-positive bacteria 125 - 250 researchgate.net
3,6-Dimethoxyquinoline E. coli 250 researchgate.net

Antifungal Efficacy Against Fungal Strains

In addition to their antibacterial properties, quinoline derivatives have also been investigated for their effectiveness against various fungal pathogens. nih.govnih.govrsc.org

A study on newly synthesized quinoline derivatives containing a 1,2,4-triazole moiety showed that many of these compounds possessed significant antifungal activity against four different fungal strains. nih.gov Another research effort focused on a series of 8-hydroxyquinoline derivatives. nih.gov In this study, compounds such as 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol displayed in vitro antifungal activity that was comparable to or even higher than the standard drug, fluconazole. nih.gov

The antifungal potential of fluorinated quinoline analogs has also been explored. mdpi.com Bioassays revealed that several of these derivatives had good antifungal activity, with some compounds showing over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Furthermore, functionalized methoxy quinolines have demonstrated effective inhibition against Candida albicans and Candida tropicalis, with MIC values ranging from 125 to 250 µg/mL. researchgate.net Notably, 3,6,8-trimethoxyquinoline showed good inhibition specifically against C. albicans with an MIC of 62.50 µg/mL. researchgate.net

The mechanism of antifungal action can involve the disruption of the fungal cell wall. tandfonline.com The structure-activity relationship is also crucial in determining antifungal efficacy, with factors like lipophilicity playing a role. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound/Derivative Class Fungal Strains Activity/MIC Reference
Quinoline-1,2,4-triazole Hybrids Four fungal strains Significant activity nih.gov
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol Not specified Comparable to or higher than fluconazole nih.gov
2-[(4-Hydroxyphenylimino)methyl]quinolin-8-ol Not specified Comparable to or higher than fluconazole nih.gov
Fluorinated Quinoline Analogs Sclerotinia sclerotiorum >80% inhibition at 50 μg/mL mdpi.com
Functionalized Methoxy Quinolines Candida albicans, Candida tropicalis 125 - 250 µg/mL researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Classification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule responsible for its biological activity. spu.edu.sy For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. Research into trimethoxyquinoline analogues has revealed key structural determinants for their anticancer effects.

A notable SAR study involved the synthesis and evaluation of a series of 4-aroyl-6,7,8-trimethoxyquinolines and their comparison with 5,6,7-trimethoxyquinoline derivatives. nih.gov The findings demonstrated that compounds in the 6,7,8-trimethoxyquinoline series generally exhibited superior antiproliferative capabilities compared to the 5,6,7-trimethoxyquinoline analogues. nih.gov This highlights the critical role of the methoxy group positioning on the quinoline core for biological activity.

Further investigation into the 4-aroyl-6,7,8-trimethoxyquinoline series focused on substitutions on the aroyl moiety. The introduction of a fluorine atom at the C-3' position resulted in a slight increase in activity. nih.gov A significant enhancement in potency was observed when the 4'-methoxy group was replaced with a 4'-N,N-dimethylamino group. nih.gov The resulting compound, designated as compound 11 in the study, proved to be the most potent in the series. nih.govnih.gov It demonstrated substantial inhibitory effects on the growth of several human cancer cell lines, including multidrug-resistant ones. nih.govmdpi.com

Table 1: Antiproliferative Activity of 4-Aroyl-6,7,8-trimethoxyquinoline Analogue (Compound 11) nih.govnih.govmdpi.com

Cell LineCancer TypeIC₅₀ (nM)
KBHuman oral cancer217
HT-29Human colon adenocarcinoma327
MKN45Human gastric cancer239
KB-vin10Multidrug-resistant246
KB-S15Multidrug-resistant213
KB-7DMultidrug-resistant252

In addition to traditional SAR analysis, molecular classification methods have been applied to further understand these compounds. Algorithms based on information entropy have been used to classify series of 4-aroyl-6,7,8-trimethoxyquinolines (TMQs) and 5-amino-2-aroylquinolines (AAQs). igi-global.comresearchgate.net This approach uses multiple characteristic chemical properties to group the molecules, which can help in designing new derivatives with potentially enhanced activity. igi-global.com The features used for this classification often denote the various substituent positions on the quinoline bicycle. igi-global.com

Receptor-Ligand Binding Studies and Molecular Docking Analysis

Receptor-ligand binding studies and molecular docking are powerful techniques used to elucidate the molecular mechanisms of drug action by characterizing the interaction between a ligand (the drug molecule) and its biological target, typically a protein receptor. wikipedia.orgnih.gov

For the highly potent 4-aroyl-6,7,8-trimethoxyquinoline derivative, compound 11 , investigations were carried out to determine if its anticancer activity was due to interactions with the microtubule system, a common target for quinoline-based anticancer agents. mdpi.com The study evaluated the compound's ability to inhibit tubulin polymerization and its binding affinity at the colchicine binding site on tubulin. mdpi.com The results indicated that compound 11 was only slightly bound to the colchicine binding site and was less potent in inhibiting tubulin polymerization compared to reference compounds. mdpi.com This suggests that the significant antiproliferative activity of compound 11 may occur through an alternative or additional mechanism that requires further investigation. mdpi.com

To explore potential molecular targets for this class of compounds, network pharmacology and molecular docking studies were performed on a novel indole-quinoline derivative, SM7, which was designed using 2-aryl-trimethoxyquinoline analogues as a basis. orientjchem.org This computational approach identified several potential protein targets involved in cancer progression, including Signal Transducer and Activator of Transcription 3 (STAT3), B-cell lymphoma 2 (BCL2), Albumin (ALB), and Matrix Metallopeptidase 9 (MMP9). orientjchem.org Molecular docking simulations were then used to predict the binding affinity of the compound to these identified targets. orientjchem.org The results showed a significant binding affinity towards these hub targets, providing a theoretical foundation for their mechanism of action. orientjchem.org

Table 2: Molecular Docking Results for Indole-Quinoline Derivative (SM7) with Potential Cancer Targets orientjchem.org

Protein TargetPDB IDBinding Affinity (kcal/mol)
STAT34ZIA-8.9
BCL26O0K-9.8
ALB5YOQ-8.6
MMP92OVX-8.2

Molecular docking studies on other related methoxyquinoline structures have also provided insights into their potential targets. For instance, studies on brominated methoxyquinoline derivatives have shown that they can inhibit human topoisomerase I, a crucial enzyme for DNA replication and repair. wiley.comnih.gov These computational and experimental approaches are crucial for identifying the specific biomolecules that this compound and its analogues interact with, thereby revealing the pathways through which they exert their biological effects.

Future Research Directions and Advanced Methodological Integration

Rational Design and Synthesis of Novel Trimethoxyquinoline Scaffolds with Tuned Reactivity

The future of drug discovery and materials science lies in the ability to design and create molecules with precisely controlled properties. For trimethoxyquinoline derivatives, this involves moving beyond serendipitous discovery to a paradigm of rational design, where novel scaffolds are synthesized to exhibit specific, tuned reactivity for targeted applications.

The concept of a molecular scaffold is central to this endeavor, providing a core structure that can be systematically modified. dntb.gov.ua The trimethoxyquinoline framework serves as an excellent starting scaffold, which can be functionalized at various positions to modulate its biological activity and physicochemical properties. researchgate.netnih.gov The goal is to create libraries of novel compounds by introducing diverse chemical moieties to the 2,4,8-trimethoxyquinoline core, thereby fine-tuning its reactivity and interaction with biological targets.

Modern synthetic chemistry offers a vast toolkit for this purpose. Recent advances in quinoline (B57606) synthesis include innovative strategies like catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization, which allow for efficient and regioselective functionalization. nih.govbohrium.com For instance, methods like the Doebner-von Miller reaction, Skraup synthesis, and Vilsmeier-Haack reaction can be adapted to create a variety of derivatives. nih.govbohrium.comarabjchem.orgnih.gov Specific examples in the literature detail the synthesis of related structures, such as 2-aroyl-5,6,7-trimethoxyquinolines and 4-aroyl-6,7,8-trimethoxyquinolines, which serve as valuable templates for future design. nih.gov The introduction of bromo groups, for example, provides a handle for further functionalization, allowing for the creation of derivatives with diverse substituents. doaj.orgnih.gov

A key aspect of rational design is the molecular hybridization approach, which involves combining the trimethoxyquinoline scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or novel activities. tandfonline.com This strategy has been successfully employed to develop promising new anticancer agents by merging trimethoxyquinoline and styrylquinoline scaffolds. tandfonline.com The ultimate aim is to generate scaffolds with attributes ideal for drug development: scalability, synthetic accessibility, and the capacity for late-stage diversification. dntb.gov.ua

Table 1: Synthetic Strategies for Quinoline Scaffold Diversification

Synthetic Method Description Potential Application for this compound Reference
C-H Bond Activation Direct functionalization of carbon-hydrogen bonds, offering an atom-economical approach to creating new C-C or C-heteroatom bonds. Introduction of new substituents at various positions of the quinoline ring to modulate activity. nih.govbohrium.com
Doebner Reaction A multicomponent reaction used to synthesize quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes. Synthesis of this compound-4-carboxylic acid derivatives under catalyst-free conditions. bohrium.com
Vilsmeier-Haack Reaction A method for formylating activated aromatic compounds using a phosphorus oxychloride and a substituted amide like DMF. Synthesis of chloro-formyl derivatives, such as 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, as versatile intermediates. nih.gov
Molecular Hybridization Combining two or more pharmacophoric units into a single molecule to create compounds with enhanced or dual activity. Merging the trimethoxyquinoline core with other anticancer or bioactive scaffolds. tandfonline.com

| Bromination/Functionalization | Introduction of bromine atoms which can then be readily displaced by other functional groups via cross-coupling reactions. | Creation of highly substituted this compound analogues for structure-activity relationship studies. | doaj.orgnih.gov |

Advanced Mechanistic Elucidation of Biological Actions Using Integrated Omics Approaches

While various quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms are often not fully understood. benthamscience.comnih.govbiointerfaceresearch.com Future research must pivot towards a systems-level understanding of how this compound and its novel derivatives exert their biological effects. This requires the integration of multi-omics technologies, including transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov

An integrated omics approach provides a holistic view of the cellular response to a compound. nih.gov

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in response to treatment with a trimethoxyquinoline derivative, pointing towards the signaling pathways being modulated. mdpi.com

Proteomics , often utilizing mass spectrometry, identifies and quantifies changes in the protein landscape, revealing the compound's direct targets and downstream effector proteins. researchgate.net

Metabolomics analyzes the global profile of small-molecule metabolites, offering a direct functional readout of the physiological state of the cell and how it is perturbed by the compound. researchgate.netfrontiersin.org

By combining these datasets, researchers can construct comprehensive models of the compound's mechanism of action. For example, if transcriptomic data shows the upregulation of genes involved in apoptosis, proteomics could confirm the activation of specific caspase proteins, and metabolomics might reveal changes in energy metabolism consistent with cell death pathways. This multi-layered approach is crucial for understanding complex phenomena like drug resistance and for identifying biomarkers that could predict patient response in a clinical setting. nih.gov Network-based approaches can then be used to integrate these different omics data types, identifying causal links between drug targets and phenotypic outcomes. mdpi.com While direct omics studies on this compound are not yet prevalent, the methodologies are well-established for related compounds and offer a clear path forward for its mechanistic elucidation. researchgate.net

Synergistic Application of Computational and Experimental Chemistry for Predictive Modeling

The synergy between computational modeling and experimental validation represents a paradigm shift in chemical and pharmaceutical research. nih.govacs.org This integrated approach is particularly powerful for accelerating the discovery and optimization of novel this compound derivatives. By predicting the properties and biological activities of virtual compounds, computational chemistry can guide synthetic efforts, saving significant time and resources. arabjchem.orgacs.org

A cornerstone of this approach is the use of in silico techniques to design and screen compound libraries. nih.govnih.govmdpi.com Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling correlate the chemical structures of quinoline derivatives with their biological activities to build predictive models. bohrium.comnih.govtandfonline.commdpi.comnih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight which structural features are favorable or unfavorable for activity, providing clear guidance for the design of more potent analogues. tandfonline.commdpi.comnih.gov

Molecular docking simulations predict how a ligand, such as a trimethoxyquinoline derivative, might bind to the active site of a target protein. researchgate.netnih.govbohrium.com This is invaluable for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding affinity and selectivity. bohrium.commdpi.com For more dynamic insights, molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for biological function. mdpi.commdpi.commdpi.com

Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools for predicting chemical reactivity and biological properties. doaj.orgnih.gov These models can be trained on large datasets of known reactions and compounds to predict the outcomes of new synthetic routes or the site-selectivity of functionalization reactions on the quinoline scaffold. doaj.org

The true power of this approach lies in the iterative cycle of prediction and verification. dntb.gov.uanih.govresearchgate.net Computational models generate hypotheses and prioritize candidates for synthesis. These compounds are then synthesized and tested experimentally. The experimental results are, in turn, used to refine and improve the computational models, leading to a progressively more accurate and predictive discovery engine. This synergistic workflow has been successfully applied to design quinoline derivatives targeting a range of diseases, from cancer to HIV, and holds immense promise for the future development of therapeutics based on the this compound scaffold. nih.govnih.govtandfonline.commdpi.com

Table 2: Computational and In Silico Techniques for Drug Design

Technique Description Application for this compound Reference
QSAR (3D-QSAR, CoMFA, CoMSIA) Correlates structural properties of molecules with their biological activities to build predictive statistical models. Predict the anticancer or other biological activities of novel this compound derivatives and guide their design. nih.govtandfonline.commdpi.comnih.govmdpi.comwiley.com
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. Identify potential biological targets and understand the binding interactions of this compound derivatives. researchgate.netnih.govnih.govbohrium.commdpi.com
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. Analyze the stability of ligand-protein complexes and elucidate mechanisms of action at an atomic level. mdpi.commdpi.commdpi.com
Machine Learning (ML) / Artificial Intelligence (AI) Uses algorithms to learn from data and make predictions on new, unseen data. Predict reaction outcomes, site-selectivity for synthesis, and biological activities of new trimethoxyquinoline compounds. doaj.orgnih.gov

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. | Design novel molecules that fit the pharmacophore of a known active site, such as the colchicine (B1669291) binding site of tubulin. | arabjchem.orgnih.govwiley.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,8-Trimethoxyquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as the Doebner-von Miller reaction for quinoline ring formation, followed by methoxylation via nucleophilic substitution or oxidation-reduction sequences. For example, selenium dioxide (SeO₂) can oxidize methyl groups to aldehydes, enabling further functionalization . Optimization includes temperature control (e.g., 60–80°C for methoxylation) and solvent selection (e.g., DMF for polar aprotic conditions). Catalytic systems like pyridinium dichromate (PDC) improve yield in oxidation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming substituent positions (e.g., methoxy groups at C-2, C-4, C-8) .
  • FT-IR : Identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups) .
  • NMR : ¹H/¹³C NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). DEPT-135 confirms quaternary carbons .

Q. How do substituents influence the reactivity and solubility of this compound?

  • Methodological Answer : Methoxy groups increase electron density via resonance, enhancing electrophilic substitution at C-5/C-6. Polar substituents (e.g., -COOH) improve aqueous solubility, while chloro/trifluoromethyl groups enhance lipophilicity for membrane penetration in biological studies . Solubility tests in DMSO (≥10 mg/mL) and PBS (pH 7.4) are recommended for bioassays .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) with a 6-311G(d,p) basis set calculates frontier molecular orbitals (FMOs), revealing HOMO-LUMO gaps (~4.5 eV) for redox potential estimation. Fukui functions identify nucleophilic (C-5) and electrophilic (C-7) sites for regioselective modifications. Molecular electrostatic potential (MEP) maps visualize charge distribution, guiding interactions with DNA bases (e.g., adenine, guanine) .

Q. What strategies are used to introduce functional groups at specific positions on the quinoline core for enhanced bioactivity?

  • Methodological Answer :

  • C-4 Aroylation : Grignard reactions with phenylmagnesium bromides followed by PDC oxidation yield 4-aroyl derivatives, improving anticancer activity .
  • C-8 Halogenation : Direct chlorination (Cl₂/FeCl₃) or trifluoromethoxylation (AgOCF₃) enhances electrophilicity for kinase inhibition .
  • Multi-step optimization : Use of 1,2,3-triazole linkers via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) introduces amides/sulphonamides, as in antimalarial studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
  • Structural analogs : Synthesize derivatives with single substituent changes (e.g., -OCH₃ vs. -CF₃) to isolate bioactivity contributors .
  • Mechanistic studies : Use SPR (surface plasmon resonance) to quantify target binding (e.g., topoisomerase II inhibition) and rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.